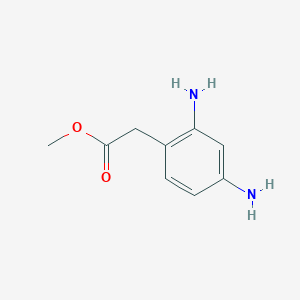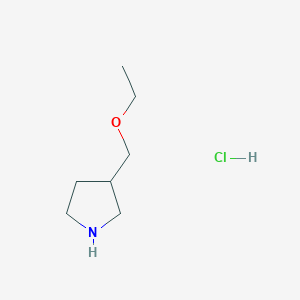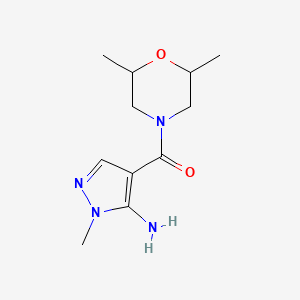
2-Methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride
Descripción general
Descripción
2-Methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride, commonly known as MPP, is a chemical compound that has gained prominence in the last few decades. It belongs to the class of organic compounds known as pyridinylpyrimidines . The molecular formula is C9H15Cl2N3 and the molecular weight is 236.14 g/mol.
Molecular Structure Analysis
The structure of MPP includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Chemical Reactions Analysis
While specific chemical reactions involving MPP are not detailed in the literature, compounds with similar structures, such as pyrrolidine derivatives, have been studied. For example, Kumar et al. synthesized novel derivatives by the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide, leading to the respective Schiff base intermediates .Aplicaciones Científicas De Investigación
Heterocyclic Compounds and Their Applications
Nitrogen-containing heterocyclic compounds, such as pyrazines, play crucial roles in various scientific research applications, especially in pharmaceuticals and agrochemicals. These compounds exhibit high biological activities and are used as structural components in developing new drugs and agricultural products. For instance, pyrazines are used in flavors, fragrances, and as pharmaceutical intermediates. 2-Methylpyrazine, a related compound, is utilized as a raw material for anti-tuberculosis drugs like pyrazinamide, highlighting the significant impact of pyrazine derivatives in medical research and treatment development (Higasio & Shoji, 2001).
Metal Complexes and Material Science
Research into the coordination chemistry of pyrazine derivatives has led to the development of metal complexes with potential applications in material science and catalysis. For example, iron(II) and cobalt(II) complexes of tris-azinyl analogues of 2,2':6',2''-terpyridine have been synthesized and characterized. These complexes exhibit unique electrochemical and magnetic properties that could be exploited in designing new materials with specific electronic and magnetic characteristics (Cook, Tuna, & Halcrow, 2013).
Molecular Synthesis and Drug Development
The versatility of pyrazine derivatives extends to synthetic chemistry, where they serve as key intermediates in constructing complex molecular architectures. This utility is demonstrated in the synthesis of various pharmaceuticals, showcasing the central role of pyrazine derivatives in drug discovery and development. Such compounds are actively explored for their antimicrobial and antimycobacterial activities, contributing to the ongoing search for new therapeutic agents (R.V.Sidhaye, A.E.Dhanawade, K.Manasa, & G.Aishwarya, 2011).
Propiedades
IUPAC Name |
2-methyl-6-pyrrolidin-2-ylpyrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-7-5-10-6-9(12-7)8-3-2-4-11-8;;/h5-6,8,11H,2-4H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPMYTAOHUQBAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



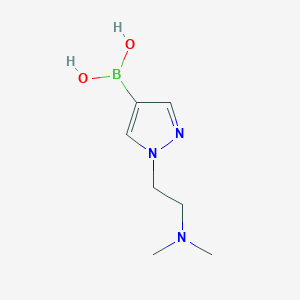
![7-Chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1454967.png)



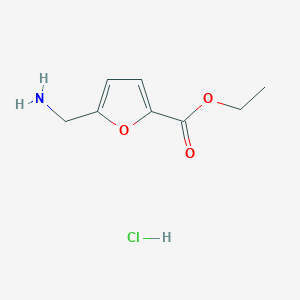
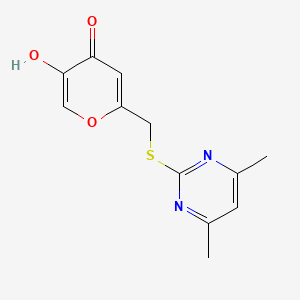
![2-Propenoic acid, 3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (2Z)-](/img/structure/B1454979.png)
